molecular formula C7H3ClF3NO2S B8726664 4-Trifluoromethylthio-2-nitrochlorobenzene CAS No. 404-73-9

4-Trifluoromethylthio-2-nitrochlorobenzene

Cat. No.: B8726664
CAS No.: 404-73-9
M. Wt: 257.62 g/mol
InChI Key: DEEBRJXOPCZLRT-UHFFFAOYSA-N
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Description

4-Trifluoromethylthio-2-nitrochlorobenzene is a useful research compound. Its molecular formula is C7H3ClF3NO2S and its molecular weight is 257.62 g/mol. The purity is usually 95%.
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Properties

CAS No.

404-73-9

Molecular Formula

C7H3ClF3NO2S

Molecular Weight

257.62 g/mol

IUPAC Name

1-chloro-2-nitro-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H3ClF3NO2S/c8-5-2-1-4(15-7(9,10)11)3-6(5)12(13)14/h1-3H

InChI Key

DEEBRJXOPCZLRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Nitro-4-trifluoromethylthioaniline (0.5 g) in dry acetonitrile (3 cm3) was added over 0.5 hr. with stirring to copper (II) chloride (0.34 g) and tert-butyl nitrite (0.32 g) in dry acetonitrile (5 cm3) at 60° C. After 1 hr. the reaction was cooled to ambient temperature, poured into water, acidified with hydrochloric acid and extracted with ethyl acetate. The organic phase was washed with water (3×50 cm3) dried (magnesium sulphate) and evaporated under reduced pressure to give the required product as an oil; M+ =257; 1H NMR (CDCl3): δ7.65(d 1H); 7.80(dd 1H); 8.20(d 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.32 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
0.34 g
Type
catalyst
Reaction Step Four

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